molecular formula C10H16O2 B13729175 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide CAS No. 3330-45-8

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide

Cat. No.: B13729175
CAS No.: 3330-45-8
M. Wt: 168.23 g/mol
InChI Key: ROALEWIGICLJIO-UHFFFAOYSA-N
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Description

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a methyl group and a propan-2-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide typically involves the hydroperoxidation of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-ene. This reaction can be carried out using hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide undergoes various chemical reactions, including:

    Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.

    Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Alcohols or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a stabilizer in polymerization processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential biological effects. The pathways involved in these interactions are complex and depend on the specific cellular context.

Comparison with Similar Compounds

  • 1-Methyl-4-(propan-2-yl)cyclohex-1-ene
  • Cyclohexene, 1-methyl-4-(1-methylethylidene)-
  • (Z)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene

Comparison: 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is unique due to the presence of the hydroperoxide group, which imparts distinct reactivity and potential applications compared to its analogs. The hydroperoxide group allows for specific oxidation and reduction reactions that are not possible with the other similar compounds listed above.

Properties

CAS No.

3330-45-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-hydroperoxy-3-methyl-6-propan-2-ylidenecyclohexene

InChI

InChI=1S/C10H16O2/c1-8(2)9-4-6-10(3,12-11)7-5-9/h4,6,11H,5,7H2,1-3H3

InChI Key

ROALEWIGICLJIO-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC(C=C1)(C)OO)C

Origin of Product

United States

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